REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH2:11][C:12]1[N:21]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[C:20](=[O:29])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1)C1C=CC=CC=1>[Pd].CO>[NH2:10][CH2:11][C:12]1[N:21]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[C:20](=[O:29])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1
|
Name
|
quinazolinone
|
Quantity
|
63 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O)=O
|
Name
|
|
Quantity
|
18 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
ADDITION
|
Details
|
filled with hydrogen
|
Type
|
CUSTOM
|
Details
|
Once the starting material had been consumed
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a Celite pad which
|
Type
|
WASH
|
Details
|
was washed with methanol (2×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |